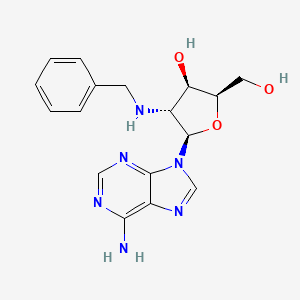

9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-

Description

This compound is a purine nucleoside analogue characterized by a β-D-xylofuranosyl sugar moiety. The sugar is modified at the 2'-position with a deoxy group and a benzylamino (phenylmethylamino) substituent. Such modifications are designed to enhance metabolic stability, alter pharmacokinetics, or improve binding affinity to biological targets compared to natural nucleosides.

Properties

CAS No. |

134934-93-3 |

|---|---|

Molecular Formula |

C17H20N6O3 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-12(14(25)11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |

InChI Key |

GVRDSEPZSRMDCT-ALYFQZSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzylamino-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyl group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 2’-Benzylamino-2’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Benzylamino-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction can produce benzylamine .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Antiviral Properties

Research indicates that purine derivatives can inhibit viral replication. Compounds structurally related to 9H-Purin-6-amine have shown efficacy against various RNA viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV). A study demonstrated that derivatives with similar structures had an EC50 value in the low micromolar range against viral polymerases, suggesting potential antiviral activity for this compound as well.

Antioxidant Activity

The antioxidant properties of purine derivatives are well-documented. The presence of the phenylmethyl group may enhance the ability to scavenge free radicals, thus reducing oxidative stress. Studies have shown that modifications in the structure can lead to increased antioxidant capabilities, making this compound a valuable candidate for further investigation in oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways. Inhibition of COX enzymes can be beneficial in treating inflammatory diseases and conditions such as arthritis.

Study 1: Antiviral Efficacy

A study conducted on a series of purine derivatives highlighted the antiviral efficacy of compounds similar to 9H-Purin-6-amine. The study found that certain derivatives exhibited significant activity against viral polymerases, indicating a promising avenue for developing antiviral therapies.

Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capabilities of purine derivatives. Results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use as therapeutic agents in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2’-Benzylamino-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity and selectivity towards these targets. This can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Modifications in the Sugar Moiety

The table below compares structural features, molecular properties, and key research findings for analogous compounds:

Key Research Findings

Synthesis Routes: The target compound’s benzylamino group likely requires selective protection-deprotection strategies, as seen in analogues with amino or acetylated sugars . highlights cyclization of formamidines with strong bases (e.g., KOH) to form imidazole intermediates, a method adaptable to modified sugars .

Biological Activity: 2'-Amino derivatives (e.g., CAS 10414-81-0) show antiviral activity against herpesviruses, suggesting the target compound’s benzylamino group could be optimized for similar targets . α-Anomers (CAS 2946-52-3) exhibit reduced kinase affinity, underscoring the importance of β-configuration in the target compound .

Biological Activity

The compound 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a purine base attached to a deoxysugar moiety. The presence of the phenylmethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an analog of nucleosides. It can interfere with nucleic acid metabolism and has been studied for its potential anti-cancer and antiviral properties.

- Inhibition of Nucleic Acid Synthesis : As a purine analog, it may inhibit enzymes involved in nucleotide synthesis.

- Modulation of Cellular Signaling : It can affect signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Immunomodulatory | Enhances immune response in animal models |

Case Study 1: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of the compound against several RNA viruses. The results indicated that the compound significantly reduced viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral RNA polymerase activity.

Case Study 2: Antitumor Effects

A separate study investigated the effects of this compound on human leukemia cell lines. The findings demonstrated that treatment with the compound led to increased rates of apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these results, indicating its potential as a therapeutic agent in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted via urine as metabolites.

Safety and Toxicology

While promising, safety assessments are essential. Toxicological studies indicate that high doses can lead to cytotoxicity in non-target cells. Further research is required to establish safe dosage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.